(5-Phenylthiazol-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NOS |
|---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(5-phenyl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C10H9NOS/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-6,12H,7H2 |
InChI Key |
ZKQNZTYJCCNVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)CO |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 5 Phenylthiazol 2 Yl Methanol
Reactions at the Hydroxyl Group (e.g., oxidation, esterification, etherification)
The primary alcohol functionality in (5-Phenylthiazol-2-yl)methanol is a prime site for a variety of chemical transformations, including oxidation, esterification, and etherification. These reactions are fundamental for introducing new functional groups and extending the molecular framework.
Oxidation: The hydroxyl group of this compound and its analogs can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of aryl and heteroaryl thiazol-2-ylmethanols can lead to the formation of the corresponding ketones in good yields. This transformation is crucial for the synthesis of various bioactive molecules where a carbonyl group is a key pharmacophore.
Esterification: Esterification of the hydroxyl group is a common strategy to produce derivatives with altered polarity and biological activity. This can be achieved by reacting this compound with carboxylic acids, acid chlorides, or anhydrides, often in the presence of an acid or base catalyst. While direct esterification examples for this compound are not extensively documented in readily available literature, the esterification of similar heterocyclic alcohols is a well-established synthetic route.
Etherification: The formation of ethers from the hydroxyl group of this compound provides another avenue for structural diversification. This can be accomplished through Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. This modification can significantly impact the compound's lipophilicity and pharmacological profile.
| Reaction Type | Reagents and Conditions | Product Type |
| Oxidation | Mild oxidizing agents (e.g., PCC, DMP) | (5-Phenylthiazol-2-yl)carbaldehyde |
| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | 5-Phenylthiazole-2-carboxylic acid |
| Esterification | Carboxylic acid, acid catalyst | Ester |
| Etherification | Alkyl halide, base | Ether |
Functionalization of the Thiazole (B1198619) Ring System
The thiazole ring in this compound is an aromatic heterocycle susceptible to various functionalization reactions, primarily through electrophilic and nucleophilic substitution.
Electrophilic aromatic substitution on the thiazole ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. However, under appropriate conditions, reactions such as halogenation and nitration can occur. For instance, nitration of 5-phenylisoxazole, a related heterocycle, with a mixture of nitric and sulfuric acid has been shown to yield nitrated products, suggesting that similar transformations could be applied to 5-phenylthiazole (B154837) derivatives. clockss.orgresearchgate.netsemanticscholar.org Halogenation, particularly bromination, at the C4 position of the thiazole ring is also a feasible modification.
Functionalization can also be achieved through metallation of the thiazole ring, typically at the C4 position, followed by quenching with an electrophile. This approach allows for the introduction of a wide range of substituents.
| Reaction Type | Reagents | Position of Functionalization |
| Nitration | HNO3/H2SO4 | Thiazole ring (typically C4) |
| Halogenation | NBS, Br2 | Thiazole ring (typically C4) |
Modifications of the Phenyl Substituent
The phenyl ring of this compound offers a platform for a variety of modifications through electrophilic aromatic substitution and cross-coupling reactions. These modifications are instrumental in tuning the electronic and steric properties of the molecule, which can have a profound effect on its biological activity.
Electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, can introduce a wide range of functional groups onto the phenyl ring. wikipedia.orglibretexts.orgijpcbs.commasterorganicchemistry.comkhanacademy.org The position of substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the thiazolylmethanol substituent.
Modern cross-coupling reactions, such as the Suzuki-Miyaura youtube.commdpi.commdpi.comnih.gov and Buchwald-Hartwig amination wikipedia.orgacsgcipr.orglibretexts.orgnih.govorganic-chemistry.org reactions, are powerful tools for modifying the phenyl ring. These palladium-catalyzed reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively. For example, a bromo-substituted phenylthiazole derivative can be coupled with various boronic acids (Suzuki) or amines (Buchwald-Hartwig) to generate a library of analogs with diverse substituents on the phenyl ring. The development of phenylthiazole-based antiflaviviral agents has highlighted the importance of substituents on the phenyl ring for biological activity. nih.gov
| Reaction Type | Reagents and Catalyst | Bond Formed |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | C-C |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C-N |
| Nitration | HNO3/H2SO4 | C-N |
| Halogenation | X2, Lewis acid | C-X (X=Cl, Br, I) |
Incorporation into Polycyclic and Fused Heterocyclic Systems
The this compound scaffold can be elaborated into more complex polycyclic and fused heterocyclic systems. These larger, more rigid structures are of significant interest in medicinal chemistry due to their potential for high-affinity binding to biological targets. The synthesis of these systems often involves the transformation of the hydroxymethyl group or the utilization of a related 2-amino-5-phenylthiazole precursor.
One prominent class of fused systems derived from 2-aminothiazoles are the thiazolo[3,2-a]pyrimidines . researchgate.netnih.govresearchgate.netmdpi.com These are typically synthesized through the condensation of a 2-aminothiazole (B372263) derivative with a β-dicarbonyl compound or a related synthon. For example, 2-aminothiazoles can react with α,β-unsaturated ketones to yield pyrido[4,3-d]thiazolo[3,2-a]pyrimidines. researchgate.net Another approach involves the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid. nih.gov
Another important fused heterocyclic system is the imidazo[2,1-b]thiazole (B1210989) ring system. mdpi.comnih.govresearchgate.netsemanticscholar.orgnih.gov These can be synthesized by the reaction of a 2-aminothiazole with an α-haloketone. For instance, the cyclization of ethyl-2-aminothiazole-4-carboxylate with various phenacyl bromides leads to the formation of the imidazo[2,1-b]thiazole core. nih.gov
| Fused System | Precursor | Key Reaction |
| Thiazolo[3,2-a]pyrimidine | 2-Amino-5-phenylthiazole | Condensation with β-dicarbonyl compounds |
| Imidazo[2,1-b]thiazole | 2-Amino-5-phenylthiazole | Reaction with α-haloketones |
| Pyrido[4,3-d]thiazolo[3,2-a]pyrimidine | 2-Aminothiazole | Reaction with α,β-unsaturated ketones |
Formation of Covalent Adducts and Conjugates (e.g., acrylamide (B121943) derivatives)
The formation of covalent adducts and conjugates from this compound or its amine analogs is a strategy employed to create targeted inhibitors, particularly in drug discovery. Acrylamide derivatives are of special interest as they can act as Michael acceptors, forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins.
A notable example is the synthesis of N-(5-phenylthiazol-2-yl)acrylamides, which have been designed as potent inhibitors of glutathione (B108866) S-transferase Omega 1 (GSTO1). nih.gov The synthesis of these compounds typically involves the reaction of 2-amino-5-phenylthiazole with acryloyl chloride. osti.gov The resulting acrylamide moiety can then participate in a Michael addition reaction with the target enzyme. This covalent modification can lead to irreversible inhibition and high potency.
| Conjugate Type | Reagents | Covalent Interaction |
| Acrylamide | Acryloyl chloride | Michael Addition |
Mannich-type Reactions and Related Alkylation Strategies
Mannich-type reactions are three-component condensation reactions involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgoarjbp.comnih.gov This reaction is a powerful tool for introducing aminomethyl groups into a molecule. While direct Mannich reactions on this compound are not extensively reported, related alkylation strategies on similar heterocyclic systems are known.
For instance, Mannich bases have been synthesized from imidazo[2,1-b]thiazole derivatives. nih.gov In these cases, the imidazo[2,1-b]thiazole acts as the active hydrogen compound, reacting with formaldehyde (B43269) and various aliphatic amines to yield the corresponding aminomethylated products. This suggests that under appropriate conditions, the thiazole ring of this compound could potentially undergo similar aminomethylation reactions, providing a route to novel derivatives with potential biological activities.
| Reaction Name | Components | Product Feature |
| Mannich Reaction | Active hydrogen compound, aldehyde, amine | β-Amino-carbonyl or aminomethyl group |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Phenylthiazol 2 Yl Methanol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of (5-Phenylthiazol-2-yl)methanol, the proton signals of the p-substituted benzene (B151609) ring typically appear as two doublets. nih.gov The chemical shifts of protons can be influenced by the solvent used, with variations observed in solvents like DMSO-d₆, CD₃OD, and CDCl₃. unn.edu.ng For example, in the ¹H-NMR spectrum of (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone, a derivative, the signals for the phenyl and naphthalene (B1677914) protons appear in the aromatic region, while the N(CH₃)₂ protons show a singlet at a lower chemical shift.
¹³C NMR spectroscopy offers insight into the carbon skeleton of a molecule. In derivatives of this compound, characteristic signals for the carbon atoms of the thiazole (B1198619) ring are observed. For instance, in some derivatives, the C2, C4, and C5 carbons of the thiazole ring resonate at approximately 167.6, 150.8, and 104.5 ppm, respectively. mdpi.com The specific chemical shifts can vary depending on the substituents attached to the core structure.
2D-NMR techniques , such as COSY and HMBC, are employed to establish connectivity between protons and carbons, further confirming the molecular structure. These experiments are particularly useful for assigning complex spectra and verifying the positions of substituents on the phenyl and thiazole rings.
Table 1: Representative ¹H NMR and ¹³C NMR Data for a this compound Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Thiazole-C2 | - | ~167.6 |
| Thiazole-C4 | - | ~150.8 |
| Thiazole-C5 | - | ~104.5 |
| Thiazole-H4 | ~7.65 (s) | - |
| Phenyl-H (aromatic) | Multiplet | Aromatic region |
| CH₂OH-H | Singlet/Triplet | - |
| CH₂OH-C | - | ~60-70 |
| OH-H | Broad Singlet | - |
| Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. "s" denotes a singlet. |
Mass Spectrometry (MS, HRMS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and, with high-resolution mass spectrometry (HRMS), its elemental composition. nih.gov This technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. nih.gov
For this compound derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For example, the ESI mass spectrum of (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone shows a MH⁺ peak at m/z 359, confirming its molecular mass of 358, which aligns with its elemental analysis data. HRMS provides highly accurate mass measurements, allowing for the determination of the molecular formula with high confidence. nih.gov This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.
For this compound and its derivatives, key characteristic absorption bands include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group of the methanol (B129727) moiety. libretexts.org
C-H stretch (aromatic): Absorptions typically appear in the 3000-3100 cm⁻¹ region. libretexts.org
C-H stretch (aliphatic): Absorptions for the methylene (B1212753) group are found in the 2850-2960 cm⁻¹ range. libretexts.org
C=N and C=C stretch (thiazole and phenyl rings): These vibrations give rise to bands in the 1400-1600 cm⁻¹ region. tsijournals.com
C-O stretch: The stretching vibration of the carbon-oxygen bond in the methanol group is typically observed in the 1000-1260 cm⁻¹ range. vscht.cz
C-S stretch: The thiazole ring's carbon-sulfur bond vibration is generally found between 600-750 cm⁻¹. tsijournals.com
For instance, in the derivative (2-dimethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone, the C=O stretching vibration is observed at 1688 cm⁻¹, while C-S stretching is seen at 730 cm⁻¹. tsijournals.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.net For novel derivatives of this compound that can be grown as single crystals, X-ray diffraction analysis offers an unparalleled level of structural detail, confirming the connectivity and spatial orientation of the phenyl and thiazole rings, as well as the methanol substituent. nih.gov This technique was used to confirm the structure of a pyridylpyrazole derivative synthesized by condensation. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. For example, for (2-diethylamino-4-phenylthiazol-5-yl-2-naphthyl)methanone, the found percentages of C, H, and N were 74.53%, 5.72%, and 7.22%, respectively, which are in close agreement with the calculated values of 74.58%, 5.74%, and 7.25%.
Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are essential for assessing the purity of synthesized compounds.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. nih.gov The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. farmaciajournal.com The purity is assessed by the presence of a single spot. nih.gov
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity assessment. nih.gov It separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase under high pressure. A pure compound will typically show a single peak in the HPLC chromatogram. nih.gov
Computational Chemistry and Theoretical Investigations of 5 Phenylthiazol 2 Yl Methanol Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of thiazole (B1198619) derivatives. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.
Detailed Research Findings: Studies on related thiazole structures demonstrate that DFT, often using the B3LYP functional with a basis set like 6-311++G(d,p), can accurately predict molecular geometries, including bond lengths and angles. mdpi.comresearchgate.net For instance, calculations on 2-ethoxythiazole (B101290) showed that bond lengths computed with the HSEH1BPE functional were slightly shorter than those from the B3LYP functional. doi.org Such calculations are crucial for understanding the molecule's ground state structure.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of chemical reactivity. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum calculations. They visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. epu.edu.iq This information is vital for predicting how the molecule will interact with biological receptors or other reactants. Natural Bond Orbital (NBO) analysis is also employed to investigate charge transfer and hyperconjugative interactions within the molecule, revealing the stabilization energy associated with electron delocalization. mdpi.com
| Parameter | Description | Typical Application for (5-Phenylthiazol-2-yl)methanol |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides accurate bond lengths and angles for the molecule's most stable structure. mdpi.com |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. epu.edu.iq |
| NBO Analysis | Natural Bond Orbital analysis. | Quantifies intramolecular electron delocalization and charge transfer interactions. mdpi.com |
| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Helps in the interpretation of experimental FT-IR and Raman spectra. doi.org |
Molecular Modeling and Docking Studies for Biological Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, typically a protein or enzyme). This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.
Detailed Research Findings: For thiazole-containing compounds, docking studies have been widely used to predict their potential as therapeutic agents, particularly in cancer research. nih.gov The process involves preparing the 3D structures of both the ligand and the target protein, which is often obtained from a repository like the Protein Data Bank (PDB). nih.gov The active site of the protein is defined, and a docking algorithm then samples numerous possible conformations of the ligand within this site, scoring them based on a force field. researchgate.net
The results of docking studies are typically evaluated based on the binding energy (or docking score), which estimates the binding affinity. Lower binding energy values suggest a more stable protein-ligand complex. mdpi.com For example, in a study of novel thiazolyl-pyrazole derivatives, compounds with promising binding affinities against the epidermal growth factor receptor kinase (EGFR) were identified. semanticscholar.org The analysis also details the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site. researchgate.net Visualizing these interactions helps explain the ligand's specificity and can guide modifications to improve its binding. mdpi.com
| Target Protein Example | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| EGFR Kinase | Thiazolyl-pyrazole derivative | -3.4 | Met793, Lys745 | Hydrogen Bond, Hydrophobic |
| Rho6 Protein | Ethylidenehydrazono-thiazole | -8.5 | Val37, Asp77 | Hydrogen Bond, Pi-Alkyl |
| Caspase-9 | Limonin | -10.5 | Phe351, Ile396 | Hydrophobic, van der Waals |
Note: This table contains representative data from studies on related thiazole derivatives and other compounds to illustrate typical docking results. nih.govmdpi.comsemanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying structural features into numerical "descriptors," QSAR models can predict the activity of new, untested molecules.
Detailed Research Findings: QSAR studies are pivotal for rational ligand design. The process begins with a dataset of compounds with known biological activities. For each compound, a wide range of molecular descriptors are calculated, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., geometrical properties). nih.govnih.gov Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a mathematical model that correlates these descriptors with the observed activity. nih.govresearchgate.net
A recent QSAR analysis on 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors successfully developed a predictive model using an ANN algorithm. nih.govnih.gov The model's reliability was confirmed through rigorous internal and external validation techniques. nih.gov Such validated models are powerful tools for virtual screening and lead optimization. They can predict the activity of a designed library of this compound analogs, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency. This approach significantly accelerates the drug discovery process by focusing experimental efforts on the most promising candidates. mdpi.com
| Descriptor Class | Example Descriptor | Information Encoded |
| Topological | Wiener Index | Molecular branching and size. researchgate.net |
| 3D-MoRSE | 3D Molecule Representation of Structures based on Electron diffraction | 3D atomic coordinates. nih.gov |
| GETAWAY | GEometry, Topology, and Atom-Weights AssemblY | Molecular geometry, symmetry, and atom distribution. nih.gov |
| Physicochemical | Polar Surface Area (PSA) | A measure of a molecule's polarity, related to cell permeability. researchgate.net |
| Matrix-Based | Burden Eigenvalues | Information about molecular topology and atomic properties. nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static picture of a ligand in a receptor's binding site, the reality is that molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the movement and flexibility of molecules over time.
Detailed Research Findings: Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements (conformers) of a molecule. This can be achieved through systematic or stochastic searches of the molecule's potential energy surface using quantum mechanics or molecular mechanics methods. mdpi.com Understanding the preferred conformation of this compound is crucial, as only specific conformations may be able to fit into a receptor's active site.
Molecular dynamics (MD) simulations provide a deeper understanding by simulating the atomic motions of a system (such as a ligand-protein complex in water) over time, typically on the scale of nanoseconds to microseconds. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal the stability of the ligand's binding mode, the flexibility of the protein's active site, and the role of solvent molecules. mdpi.com For instance, an MD simulation can show whether the key hydrogen bonds identified in a docking study are maintained over time. mdpi.com Studies on methanol (B129727) have explored its dynamic behavior and interactions, providing a basis for understanding how the methanol group in the target compound might behave in different environments. mdpi.comnih.gov These simulations are computationally intensive but offer invaluable insights into the dynamic nature of molecular recognition.
Exploration of Biological Activities and Structure Activity Relationships Sar in Pre Clinical Research of 5 Phenylthiazol 2 Yl Methanol Derivatives
Investigations into Antimicrobial Potential (Antibacterial, Antifungal)
The thiazole (B1198619) ring is a key structural motif in many bioactive compounds, and its derivatives have been extensively studied for their antimicrobial properties. Research has shown that modifications on the phenylthiazole scaffold can lead to potent antibacterial and antifungal agents.
Antibacterial Activity: N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine the thiazole and sulfonamide moieties, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com One derivative with an isopropyl substitution showed a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against S. aureus and A. xylosoxidans. mdpi.com The antibacterial action of these hybrid molecules, when complexed with the cell-penetrating peptide octaarginine, involves creating pores in the bacterial cell membrane, leading to faster cell killing kinetics. mdpi.com
Other studies have explored various substitutions on the thiazole ring. For instance, 5-arylazo-2-aminothiazole derivatives and their N-acetyl, N-benzoyl, and N-chloroacetyl analogs have been synthesized and evaluated against Escherichia coli. nih.gov Similarly, a series of 2'-amino-2-fluoro-5'-oxo-1'-(4-phenylthiazole-2-yl)-1',4',5',6',7',8'-hexahydro-3,4'-biquinoline-3'-carbonitrile derivatives were screened for activity against Gram-positive bacteria like Streptococcus pneumoniae and Bacillus subtilus. nih.gov
Antifungal Activity: The antifungal potential of phenylthiazole derivatives has also been a subject of investigation. A novel series of phenyl(2H-tetrazol-5-yl)methanamine derivatives, designed as analogs of fluconazole, were evaluated against Candida albicans and Aspergillus niger. mtak.hunih.gov One compound from this series showed notable activity, with an MIC of 500 μg/ml against C. albicans and 750 μg/ml against A. niger. mtak.hu
Further research into phenylthiazole derivatives containing an acylhydrazone moiety has identified compounds with excellent activity against phytopathogenic fungi, particularly Magnaporthe oryzae, the causative agent of rice blast. bohrium.com Several of these compounds exhibited EC50 values superior to the commercial fungicide Isoprothiolane. bohrium.com Structure-activity relationship (SAR) studies indicated that introducing methyl, halogen, or methoxy (B1213986) groups at specific positions on the phenyl rings enhanced antifungal activity. bohrium.com
Table 1: Summary of Antimicrobial Activity of Selected Phenylthiazole Derivatives
| Derivative Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamides | S. aureus, A. xylosoxidans | Isopropyl substituted derivative showed an MIC of 3.9 μg/mL. | mdpi.com |
| Phenyl(2H-tetrazol-5-yl)methanamine derivatives | C. albicans, A. niger | One derivative showed MICs of 500 μg/ml (C. albicans) and 750 μg/ml (A. niger). | mtak.hu |
| Phenylthiazole derivatives with acylhydrazone moiety | Magnaporthe oryzae | Compound E26 showed an EC50 value of 1.29 μg/mL, superior to commercial fungicides. | bohrium.com |
| 1-(Benzothiazol-2'-yl)-5-phenyl-tetrazole derivatives | S. aureus, B. cereus, E. coli, A. niger, C. albicans | Showed good antibacterial and significant antifungal activity. | fredhutch.org |
Studies on Antineoplastic Activity and Molecular Mechanisms
The development of phenylthiazole derivatives as anticancer agents is a robust area of research, with studies focusing on specific molecular targets and pathways to induce cancer cell death.
Glutathione (B108866) S-Transferase Omega 1 (GSTO1) Inhibition: GSTO1 is overexpressed in several human cancers and is implicated in drug resistance, making it a viable therapeutic target. nih.gov Structure-based design has led to the synthesis of N-(5-phenylthiazol-2-yl)acrylamides as potent GSTO1 inhibitors. nih.gov These compounds were designed to bind covalently to the Cys32 residue in the enzyme's catalytic site. nih.gov Through structural modifications guided by co-crystal structures, researchers developed an analogue that is the most potent GSTO1-1 inhibitor reported to date, with an IC50 value of 0.22 ± 0.02 nM. nih.gov Another potent inhibitor, GSTO1-IN-1, demonstrated an IC50 of 31 nM and was shown to decrease the viability of HCT116 cancer cells.
Sirtuin Inhibition: Sirtuins, a class of NAD+-dependent protein deacylases, are also implicated in cancer pathogenesis. While research on (5-Phenylthiazol-2-yl)methanol derivatives specifically is limited, the broader class of aminothiazoles has been identified as a promising scaffold for developing potent and selective Sirtuin 2 (SIRT2) inhibitors. A class of inhibitors known as Sirtuin Rearranging Ligands (SirReals), which are based on an acylated 2-aminothiazole (B372263) core, have shown high potency and isotype selectivity for human SIRT2 (hSirt2). Further structure-activity relationship studies and co-crystallization with hSirt2 have helped in optimizing these derivatives for improved in vitro activity.
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a well-established target in cancer therapy, and its overexpression is common in many tumors. Various thiazole-containing heterocyclic systems have been explored as EGFR inhibitors. For example, a series of benzo mdpi.comimidazo[2,1-b]thiazole (B1210989) derivatives were designed and synthesized, showing promising antitumor activity in cancer cell lines and effective EGFR inhibitory activity in vitro. Similarly, certain arylamino purine (B94841) derivatives with a thiazole component have demonstrated potent inhibition of wild-type EGFR and its mutants (L858R and T790M/L858R) with IC50 values in the nanomolar range (0.005 to 0.046 µM).
Apoptosis Induction: A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells. Their mechanism involves the cleavage of PARP1 and caspase 3, an increase in the pro-apoptotic protein Bim, and a decrease in the anti-apoptotic protein Bcl-2. These compounds cause DNA fragmentation without directly binding to or intercalating with DNA. Other studies on 1,3-thiazole incorporated phthalimide (B116566) derivatives have also highlighted their potential to induce apoptosis by activating caspases. Similarly, a novel benzothiazole (B30560) derivative was found to induce apoptosis in colorectal cancer cells via the mitochondrial intrinsic pathway, characterized by the downregulation of Bcl-2 and an increase in the expression of Bax.
Tubulin Interaction: The microtubule network is crucial for cell division, making tubulin a key target for anticancer drugs. Thiazole derivatives have been designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. A series of thiazol-5(4H)-ones demonstrated potent antiproliferative activities against human cancer cell lines (HCT-116, HepG-2, and MCF-7), with IC50 values in the low micromolar range. The most potent of these compounds inhibited tubulin polymerization with IC50 values of 9.33 and 9.52 nM, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Another study on 2,4-disubstituted thiazole derivatives also identified compounds that remarkably inhibit tubulin polymerization, with IC50 values as low as 2.00 µM.
Table 2: Antineoplastic Mechanisms of Phenylthiazole Derivatives
| Mechanism | Derivative Class | Key Findings | Reference(s) |
|---|---|---|---|
| GSTO1 Inhibition | N-(5-phenylthiazol-2-yl)acrylamides | Potent inhibition with IC50 value as low as 0.22 nM. | nih.gov |
| SIRT2 Inhibition | Acylated 2-aminothiazoles (SirReals) | Highly potent and isotype-selective inhibitors of human SIRT2. | |
| EGFR Inhibition | Arylamino purine derivatives | IC50 values of 0.005 µM against wild-type EGFR. | |
| Apoptosis Induction | 2-amino-5-benzylthiazole derivatives | Induces caspase 3 cleavage and modulates Bcl-2 family proteins. | |
| Tubulin Polymerization Inhibition | Thiazol-5(4H)-ones | Inhibited tubulin polymerization with IC50 values around 9.5 nM. |
Evaluation of Neurological Activities (e.g., anticonvulsant)
Phenylthiazole derivatives have also been explored for their potential in treating central nervous system disorders, particularly epilepsy. A series of novel thiazolidin-4-one substituted thiazoles were synthesized and screened for their anticonvulsant potency using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. The study identified 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one as the most active derivative in the series, suggesting it could be a lead molecule for developing safer antiepileptic drugs.
In another study, benzothiazole-coupled sulfonamide derivatives were synthesized and evaluated. One compound emerged as the most potent anticonvulsant agent in the MES model. Computational docking studies suggested that its activity could be related to its interaction with nicotinic acetylcholine (B1216132) ion-gated receptors.
Anti-inflammatory and Analgesic Research
The anti-inflammatory and analgesic potential of phenylthiazole derivatives has been well-documented. A series of 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives were synthesized and evaluated for these properties. Several compounds exhibited moderate to good anti-inflammatory activity in the carrageenan-induced rat paw edema model and significant analgesic effects in the acetic acid-induced writhing test in mice.
The mechanism for the anti-inflammatory action of some thiazole derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. Studies on 5-thiazol-based thiazolidinone derivatives identified them as a novel class of selective COX-1 inhibitors. Docking studies revealed that the interaction with the Arg120 residue in the COX-1 active site is crucial for their activity.
Antioxidant Activity Assessment
Some derivatives of the phenylthiazole scaffold have been assessed for their ability to counteract oxidative stress. A series of 2-(substituted phenyl) thiazolidine-4-carboxamide derivatives were evaluated for their antioxidant potential using the DPPH free radical scavenging assay. One compound, in particular, demonstrated the maximum antioxidant activity.
In the context of developing multifunctional agents for neurodegenerative diseases, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed to act as monoamine oxidase B (MAO-B) inhibitors with antioxidant capabilities. One such compound exhibited both potent MAO-B inhibitory activity (IC50 = 0.062 μM) and high antioxidant activity. Furthermore, studies on a benzothiazole derivative in colorectal cancer cells showed that it induced the production of reactive oxygen species (ROS), which is a key step in its apoptosis-inducing mechanism.
Broader Biological Activity Screening of Thiazole Derivatives
While specific research on this compound derivatives is limited, the broader class of phenylthiazole compounds has been the subject of extensive investigation across various therapeutic areas. These studies provide a foundational understanding of the potential biological activities that derivatives of this compound might exhibit.
Antitubercular Activity: The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has spurred the search for novel antitubercular agents. Thiazole-containing compounds have shown considerable promise in this area. nih.govnih.gov For instance, certain thiazolylhydrazone derivatives have demonstrated significant inhibition of Mycobacterium tuberculosis H37Rv. nih.gov Although direct studies on this compound derivatives are not prevalent in the reviewed literature, the established antitubercular potential of the broader thiazole class suggests this specific scaffold could be a valuable starting point for the design of new antitubercular candidates.
Antiviral Activity: Phenylthiazole derivatives have been identified as a promising class of antiviral agents, particularly against flaviviruses. nih.gov Research has shown that these compounds can inhibit viral replication by targeting viral proteins. nih.gov The initial discovery of a phenylthiazole hit through virtual screening has led to the development of more potent and selective antiflaviviral agents. nih.gov This indicates that the (5-phenylthiazol) core is a viable pharmacophore for antiviral drug discovery.
Antidiabetic Activity: Thiazole and its derivatives have been explored for their potential in managing diabetes. Some thiazol-4(5H)-one derivatives have been investigated for their anti-diabetic properties through mechanisms like anti-glycation. nih.gov While specific studies on this compound derivatives are not detailed in the available literature, the known role of the thiazole nucleus in compounds with hypoglycemic activity suggests that this scaffold could be of interest in the development of new antidiabetic agents. nih.govnih.gov
Antimalarial Activity: The fight against malaria has also seen contributions from thiazole-containing compounds. Pyrazoline derivatives featuring a thiazole moiety have been synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. researchgate.net The benzothiazole hydrazones have also been identified as a class of compounds with therapeutic potential against malaria. nih.gov These findings underscore the versatility of the thiazole scaffold and suggest that this compound derivatives could be explored for their antiplasmodial properties.
Comprehensive Structure-Activity Relationship (SAR) Analyses
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, SAR analyses focus on how modifications to different parts of the molecule influence its biological effects.
Influence of Phenyl Ring Substitutions on Activity
The phenyl ring at the 5-position of the thiazole core is a key site for structural modification. The nature and position of substituents on this ring can significantly impact the biological activity of the molecule.
In the context of antiviral activity , particularly against flaviviruses, substitutions on the phenyl ring have been shown to be critical. For example, the presence of a halogen, such as chlorine or bromine, at the para-position of the phenyl ring was found to be important for antiflaviviral activity. nih.gov Removal of this substituent or replacement with smaller groups often leads to a decrease or loss of activity. nih.gov This suggests that the substituent at the para-position may be involved in crucial interactions with the biological target.
For antimicrobial agents , the substitution pattern on the phenyl ring also plays a significant role. In a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, various substitutions on the 4-aryl ring (attached to the thiazole) influenced the antibacterial and antifungal activity. acs.org For instance, compounds with a 4-cyanophenyl group at this position showed notable antifungal activity. acs.org
The following table summarizes the observed influence of phenyl ring substitutions on the biological activity of some phenylthiazole derivatives.
| Parent Compound Scaffold | Substitution on Phenyl Ring | Observed Biological Activity | Reference |
| Phenylthiazole | para-Chloro | Antiflaviviral activity | nih.gov |
| Phenylthiazole | para-Bromo | Similar antiflaviviral activity to para-chloro | nih.gov |
| Phenylthiazole | Unsubstituted | Weak antiflaviviral activity | nih.gov |
| Pyrazolyl-phenylthiazole | para-Cyano | Antifungal activity | acs.org |
Role of the Hydroxymethyl Group in Ligand-Target Interactions
The hydroxymethyl group at the 2-position of the (5-phenylthiazol) scaffold is a significant feature that can influence the molecule's interaction with biological targets. Hydroxymethyl groups can act as both hydrogen bond donors and acceptors, which are fundamental interactions in ligand-receptor binding.
While specific studies detailing the role of the 2-hydroxymethyl group in this compound derivatives are not extensively available in the reviewed literature, its potential contributions can be inferred from general principles of medicinal chemistry. The oxygen atom can accept a hydrogen bond, while the hydrogen atom of the hydroxyl group can donate a hydrogen bond. These interactions can help to anchor the molecule in the active site of an enzyme or receptor, contributing to its biological activity.
Furthermore, the hydroxymethyl group provides a handle for further derivatization, allowing for the introduction of other functional groups that could modulate the compound's properties.
Impact of Derivatization on Pharmacological Profile
Derivatization of a lead compound is a common strategy to improve its pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency and selectivity. For this compound, the hydroxymethyl group and the phenyl ring are primary sites for derivatization.
Modification of the hydroxymethyl group, for instance, by converting it into an ester, ether, or amine, can alter the molecule's lipophilicity, which in turn can affect its cell permeability and oral bioavailability. Such changes can also influence the metabolic stability of the compound.
The table below provides hypothetical examples of how derivatization of this compound could impact its pharmacological profile, based on general medicinal chemistry principles.
| Derivative of this compound | Potential Impact on Pharmacological Profile |
| Esterification of the hydroxymethyl group | Increased lipophilicity, potential for prodrug strategy |
| Etherification of the hydroxymethyl group | Increased metabolic stability compared to the alcohol |
| Introduction of electron-withdrawing groups on the phenyl ring | Altered electronic properties, potentially enhanced target binding |
| Introduction of bulky groups on the phenyl ring | Steric influence on binding, potential for improved selectivity |
Potential Applications in Organic Synthesis and Medicinal Chemistry Lead Discovery
Utilization as Versatile Synthons for Complex Molecule Construction
The (5-phenylthiazol-2-yl) moiety serves as a versatile synthon in the assembly of more complex molecular architectures. Its functional handles, such as the hydroxymethyl group in (5-Phenylthiazol-2-yl)methanol, provide reactive sites for a variety of chemical transformations. Organic chemists can leverage this reactivity to introduce diverse substituents and build intricate molecular frameworks.
One notable application is in the synthesis of novel heterocyclic systems. The thiazole (B1198619) ring itself can be further functionalized, or the phenyl and methanol (B129727) groups can be modified to create a wide array of derivatives. For instance, the hydroxyl group of this compound can be oxidized to an aldehyde or a carboxylic acid, which can then participate in condensation reactions, multicomponent reactions, or serve as a handle for solid-phase synthesis.
Research has demonstrated the utility of related phenylthiazole structures in constructing bioactive molecules. For example, derivatives of 2-amino-5-phenylthiazole are common starting materials for the synthesis of compounds with potential therapeutic applications. While direct examples of this compound as a synthon are not extensively documented in readily available literature, the chemical principles suggest its potential for similar transformations, such as etherification, esterification, and conversion to the corresponding halide to enable further carbon-carbon bond-forming reactions.
Development of New Lead Compounds for Drug Discovery
The phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. The development of new lead compounds based on the this compound framework is an active area of research, with studies exploring its potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.
Anticancer Agents:
Derivatives of the phenylthiazole core have shown significant promise as anticancer agents. For instance, N-(5-phenylthiazol-2-yl)acrylamides have been designed and synthesized as potent inhibitors of Glutathione (B108866) S-Transferase Omega 1 (GSTO1), an enzyme implicated in cancer development and drug resistance. Structure-activity relationship (SAR) studies have revealed that modifications to the phenyl ring and the acrylamide (B121943) moiety can significantly impact inhibitory potency.
| Compound | Modification | GSTO1 IC50 (µM) |
|---|---|---|
| Derivative 1 | Unsubstituted Phenyl | 0.6 |
| Derivative 2 | 4-Chlorophenyl | 0.17 |
Kinase Inhibitors:
Protein kinases are crucial targets in cancer therapy, and the thiazole scaffold has been successfully incorporated into kinase inhibitors. The structural rigidity and ability to form key interactions within the ATP-binding site make phenylthiazole derivatives attractive candidates for kinase inhibitor design. Research in this area has led to the discovery of potent inhibitors of kinases such as p38α MAPK, which is involved in inflammatory responses and cancer progression.
Antimicrobial Agents:
The phenylthiazole moiety is also a key component in the development of novel antimicrobial agents. A series of synthetic phenylthiazole compounds have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in healthcare settings. nih.gov SAR studies on these compounds have highlighted the importance of specific substitutions on the thiazole and phenyl rings for antibacterial efficacy. nih.gov
| Compound | Modification | MIC against MRSA (µg/mL) |
|---|---|---|
| Lead Compound | - | 1 |
| Derivative A | Substitution at C2 | 1 |
| Derivative B | Substitution at C5 | >64 |
Antiviral Agents:
Novel aminothiazole derivatives have been synthesized and evaluated for their antiviral properties. mdpi.com Certain compounds have shown significant activity against influenza A virus, highlighting the potential of the thiazole scaffold in the development of new antiviral therapies. mdpi.com
Scaffold for Combinatorial Library Generation
The this compound core is an ideal scaffold for the generation of combinatorial libraries, a key strategy in modern drug discovery for rapidly synthesizing and screening a large number of diverse compounds. The ability to introduce diversity at multiple points on the scaffold is crucial for exploring a wide chemical space and identifying novel bioactive molecules.
The synthesis of a library of N-(2,4-diarylthiazol-5-yl)benzamidines has been reported, demonstrating the feasibility of creating diverse sets of compounds based on the thiazole core. bioorganica.com.ua This approach allows for the systematic variation of substituents on the phenyl rings and the amidine group, leading to a large number of analogs for biological screening. bioorganica.com.ua
Solid-phase synthesis is a particularly powerful technique for generating combinatorial libraries, and the thiazole scaffold is amenable to this approach. By attaching the this compound scaffold to a solid support, a variety of reagents and building blocks can be sequentially added in a high-throughput manner. For example, a library of 2,4,5-trisubstituted thiazole derivatives has been prepared using a solid-phase synthetic route. nih.gov This strategy allows for the introduction of three points of diversity into the thiazole ring system, leading to a library of compounds with a wide range of structural variations. nih.gov
The generation of such libraries, followed by high-throughput screening, can accelerate the identification of hit compounds with desired biological activities. These hits can then be further optimized through medicinal chemistry efforts to develop potent and selective lead compounds for preclinical and clinical development.
Future Directions and Challenges in 5 Phenylthiazol 2 Yl Methanol Research
Advancements in Sustainable Synthesis and Process Chemistry
The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. A significant challenge in the synthesis of (5-Phenylthiazol-2-yl)methanol and its analogs lies in the development of eco-friendly and efficient synthetic routes. Traditional methods often involve harsh reaction conditions, hazardous solvents, and the use of metal catalysts, which contribute to chemical waste and environmental pollution.
The optimization of process chemistry for large-scale production presents another set of challenges. This involves not only improving the yield and purity of the final product but also ensuring the scalability and economic viability of the synthetic process. Future advancements will likely focus on continuous flow chemistry, which offers advantages in terms of safety, control, and efficiency compared to traditional batch processing.
Table 1: Examples of Green Chemistry Approaches in Thiazole (B1198619) Synthesis
| Green Chemistry Approach | Description | Potential Benefits |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions rapidly and uniformly. researchgate.net | Reduced reaction times, increased yields, and often milder reaction conditions. |
| Use of Green Solvents | Employs environmentally friendly solvents such as water or glycerol. bepls.comresearchgate.net | Reduced toxicity and environmental impact. |
| Catalyst-Free Reactions | Designing reactions that proceed efficiently without the need for a catalyst. bepls.com | Avoids the use of often toxic and expensive metal catalysts. |
| Multi-Component Reactions | Combines three or more reactants in a single step to form a complex product. bepls.com | Increased efficiency, reduced waste, and simplified purification processes. |
Elucidation of Novel Biological Targets and Mechanisms
While numerous derivatives of this compound have demonstrated significant biological activities, a comprehensive understanding of their molecular targets and mechanisms of action is often lacking. A critical future direction will be the detailed elucidation of these pathways to facilitate the development of more targeted and effective therapies.
Recent studies have begun to shed light on the potential targets of phenylthiazole derivatives. For instance, certain 5-phenylthiazol-2-amine (B1207395) derivatives have been identified as novel inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), exhibiting antitumor activity by inhibiting the PI3K/AKT signaling pathway. researchgate.net Other derivatives have shown promise as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, suggesting their potential as anti-melanogenic agents. nih.gov Furthermore, a 2-phenylthiazole-5-carboxylic acid derivative, CIB-L43, has been found to target the Transactivation response (TAR) RNA-binding protein 2 (TRBP), disrupting its interaction with Dicer and thereby inhibiting oncogenic microRNA biosynthesis in hepatocellular carcinoma. nih.gov
The challenge lies in moving from broad-spectrum activity to a precise understanding of molecular interactions. The use of advanced techniques such as chemical proteomics, transcriptomics, and computational modeling will be instrumental in identifying and validating novel biological targets. A deeper understanding of the mechanism of action will not only explain the observed biological effects but also aid in predicting potential off-target effects and resistance mechanisms.
Table 2: Identified Biological Targets of Phenylthiazole Derivatives
| Derivative Class | Biological Target | Therapeutic Potential | Reference |
|---|---|---|---|
| 5-Phenylthiazol-2-amine derivatives | PI4KIIIβ | Antitumor | researchgate.net |
| (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one derivatives | Tyrosinase | Anti-melanogenic | nih.gov |
Rational Design of Derivatives with Enhanced Selectivity and Potency
The ultimate goal in drug discovery is to design molecules with high potency against their intended target and minimal interaction with other biological molecules, thereby reducing side effects. The rational design of this compound derivatives with enhanced selectivity and potency is a key area of future research. This approach relies on a deep understanding of the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity.
Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in the rational design process. These methods allow researchers to predict how modifications to the this compound scaffold will affect its binding to a specific target. For example, by analyzing the binding mode of a phenylthiazole derivative within the active site of an enzyme, researchers can identify key interactions and design new derivatives with improved affinity and selectivity.
Recent research has already demonstrated the power of rational design in this area. For instance, the replacement of a thiazole core with a 1,2,3-triazole ring in a series of phenyltriazole derivatives led to enhanced antimicrobial efficacy and improved physicochemical properties. nih.gov Similarly, the strategic modification of phenylthiazole derivatives has yielded compounds with potent activity against multidrug-resistant pathogens by improving metabolic stability and activity. semanticscholar.orgresearchgate.net The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a structurally different but functionally similar scaffold, is also a valuable strategy for discovering novel derivatives with improved properties. mdpi.com
The challenge in rational design is to balance the optimization of multiple parameters simultaneously, including potency, selectivity, solubility, metabolic stability, and bioavailability. A multi-parameter optimization approach, integrating computational and experimental techniques, will be essential for the successful development of the next generation of this compound-based therapeutics.
Q & A
What are the common synthetic routes for (5-phenylthiazol-2-yl)methanol, and how can reaction conditions be optimized?
Basic Research Question
The Hantzsch thiazole synthesis is a foundational method, involving α-halocarbonyl compounds and thioureas under reflux in acetic acid. Optimization includes adjusting stoichiometry, solvent choice (e.g., ethanol for recrystallization), and reaction time (e.g., 4 hours for cyclization) to improve yield and purity . Advanced modifications may incorporate rhodium-catalyzed carbenoid insertion or annulation with sulfoxonium ylides for regioselective thiazole formation . Post-synthetic purification via flash chromatography or recrystallization (ethanol or DCM) is critical for analytical-grade products .
How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound derivatives?
Basic Research Question
1H NMR confirms substitution patterns: aromatic protons (δ 7.2–7.8 ppm for phenyl), thiazole protons (δ 6.5–7.0 ppm), and hydroxyl/methanol groups (δ 2.5–4.0 ppm). 13C NMR identifies carbonyls (δ 165–180 ppm) and quaternary carbons. HR-ESI-MS validates molecular formulas (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm mass accuracy. For example, N-(5-phenylthiazol-2-yl)cyclohexanecarboxamide shows a [M+H]+ peak at m/z 309.1037 (calc. 309.1038) .
What computational strategies are used to design this compound-based GSTO1 inhibitors for cancer therapy?
Advanced Research Question
Structure-based design employs molecular docking (e.g., Glide SP) to assess binding affinity to GSTO1’s active site. Molecular dynamics (MD) simulations (100 ns) evaluate stability of inhibitor-enzyme complexes, with RMSD <2 Å indicating robust binding. Dai et al. (2019) used this approach to optimize acrylamide derivatives, achieving IC50 values <100 nM . Free energy calculations (MM-GBSA) further refine selectivity against off-target isoforms .
How do researchers resolve contradictions in biological activity data for thiazole derivatives?
Advanced Research Question
Discrepancies in antimicrobial or anticancer assays often arise from variations in cell lines (e.g., fungal vs. bacterial pathogens) or assay conditions (e.g., serum concentration). Meta-analyses of IC50/EC50 values across studies, coupled with cheminformatics (e.g., Tanimoto similarity scoring), identify structural determinants. For example, N-(5-phenylthiazol-2-yl) derivatives with cyclohexyl groups showed 78% antifungal inhibition, while smaller substituents had reduced activity . Dose-response curves and time-kill assays further validate mechanistic hypotheses .
What methodologies are employed to evaluate the antifungal efficacy of this compound analogs?
Basic Research Question
Standardized protocols include broth microdilution (CLSI M38/M27) to determine MIC values against Candida or Aspergillus spp. Time-kill assays assess fungicidal vs. fungistatic effects at 2× MIC. Synergy studies (e.g., checkerboard assays) with fluconazole or amphotericin B quantify fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy). Compound 12c, for instance, showed a 78% yield and MIC of 8 µg/mL against C. albicans .
How are structure-activity relationships (SARs) analyzed for phenylthiazole derivatives in antibacterial studies?
Advanced Research Question
SAR analysis involves synthesizing analogs with systematic substitutions (e.g., sulfonamide, halogen, or methyl groups) and testing against Gram-positive/-negative panels. For N-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl benzenesulfonamides, electron-withdrawing groups (e.g., -SO2Me) enhanced potency (MIC 2–4 µg/mL) by stabilizing π-π interactions with bacterial enzymes. 3D-QSAR models (CoMFA/CoMSIA) map electrostatic and steric contributions to activity .
What are the challenges in scaling up thiazole derivative synthesis, and how are they addressed?
Advanced Research Question
Scale-up issues include exothermic reactions (e.g., Hantzsch synthesis) and low yields due to byproducts. Mitigation strategies:
- Flow chemistry : Continuous reactors improve heat dissipation and reduce side reactions.
- Catalyst optimization : Rhodium or palladium catalysts enhance annulation efficiency (>90% yield) .
- Green solvents : Ethanol/water mixtures reduce environmental impact while maintaining purity (>95% HPLC) .
How do researchers ensure reproducibility in biological assays for thiazole-based compounds?
Basic Research Question
Key steps:
- Standardized protocols : CLSI guidelines for antimicrobial testing.
- Internal controls : Reference compounds (e.g., fluconazole for antifungal assays).
- Triplicate runs : Statistical analysis (SD ±10%) to confirm consistency.
- Cell viability assays : MTT or resazurin to rule out cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
